

# physical and chemical properties of tert-BUTYL HYPOCHLORITE

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## Compound of Interest

Compound Name: *tert-BUTYL HYPOCHLORITE*

Cat. No.: *B1582176*

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## An In-depth Technical Guide to tert-Butyl Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl hypochlorite**, a versatile and reactive reagent in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

### Physical and Spectroscopic Properties

**tert-Butyl hypochlorite** is a pale yellow liquid with a characteristic pungent odor.<sup>[1]</sup> It is sparingly soluble in water but soluble in many organic solvents.<sup>[1]</sup> Due to its thermal and photolytic instability, it should be stored in a refrigerator in a dark bottle.<sup>[2]</sup>

The key physical and spectroscopic properties of **tert-butyl hypochlorite** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClO	[3]
Molecular Weight	108.57 g/mol	[3]
Appearance	Pale yellow liquid	[1][3][4]
Odor	Pungent, irritating	[1]
Boiling Point	77-78 °C (decomposes)	[2]
Density	0.9583 g/cm <sup>3</sup> at 20 °C	[4]
Refractive Index (n <sup>20</sup> _D)	1.403-1.405	[2]
Solubility	Sparingly soluble in water	[4]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 1.33 ppm (s, 9H)	[5]
IR Absorption	Key peaks for C-H, C-O, and O-Cl bonds.	[6]
UV-Vis Absorption	λ_max in the range of 260-270 nm	[7]

## Chemical Properties and Reactivity

**tert-Butyl hypochlorite** is a powerful oxidizing and chlorinating agent, finding wide application in various organic transformations. Its reactivity is primarily driven by the labile oxygen-chlorine bond, which can undergo homolytic or heterolytic cleavage depending on the reaction conditions.

## Key Chemical Reactions:

Reaction Type	Substrate	Product(s)	Typical Conditions	Reference
Free-Radical Chlorination	Alkanes	Chloroalkanes	UV light or heat	[8]
Allylic Chlorination	Alkenes	Allylic chlorides	UV light or radical initiator	[9]
Electrophilic Chlorination	Alkenes/Alkynes	Dichloroalkanes/ alkenes, chlorohydrins	Often in the presence of a protic solvent	[10]
Chlorination of Aromatics	Activated arenes (e.g., phenols, anilines)	Chloroarenes	Lewis acid catalyst (e.g., FeBr <sub>2</sub> )	[11]
Oxidation of Alcohols	Secondary alcohols	Ketones	Pyridine, CH <sub>2</sub> Cl <sub>2</sub>	[12]
Oxidation of Sulfides	Sulfides	Sulfoxides	Methanol, low temperature	[4]
Chlorination of Indoles	Indoles	Chlorinated oxindoles and indoles	Ethyl acetate, 40-60 °C	[13]

## Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of **tert-butyl hypochlorite**. Below are representative protocols for its synthesis.

### Synthesis of tert-Butyl Hypochlorite from Commercial Bleach

This method is convenient and avoids the direct handling of chlorine gas.[14]

Materials:

- Commercial household bleach (e.g., Clorox®, ~5.25% NaOCl) (500 mL)

- tert-Butyl alcohol (37 mL, 0.39 mol)
- Glacial acetic acid (24.5 mL, 0.43 mol)
- 10% aqueous sodium carbonate solution
- Water
- Anhydrous calcium chloride

Procedure:

- In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, cool 500 mL of commercial bleach in an ice bath with rapid stirring until the temperature is below 10 °C.
- In a single portion, add a pre-mixed solution of tert-butyl alcohol and glacial acetic acid to the chilled bleach solution.
- Continue stirring for approximately 3 minutes.
- Transfer the reaction mixture to a 1-L separatory funnel.
- Remove and discard the lower aqueous layer.
- Wash the upper organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water.
- Dry the crude **tert-butyl hypochlorite** over anhydrous calcium chloride and filter to yield the final product.

## Synthesis of tert-Butyl Hypochlorite using Chlorine Gas

This is a traditional method for the synthesis of **tert-butyl hypochlorite**.<sup>[2]</sup>

Materials:

- Sodium hydroxide (80 g, 2 mol)
- Water (approx. 1000 mL)

- tert-Butyl alcohol (74 g, 1 mol)
- Chlorine gas
- 10% sodium carbonate solution
- Anhydrous calcium chloride

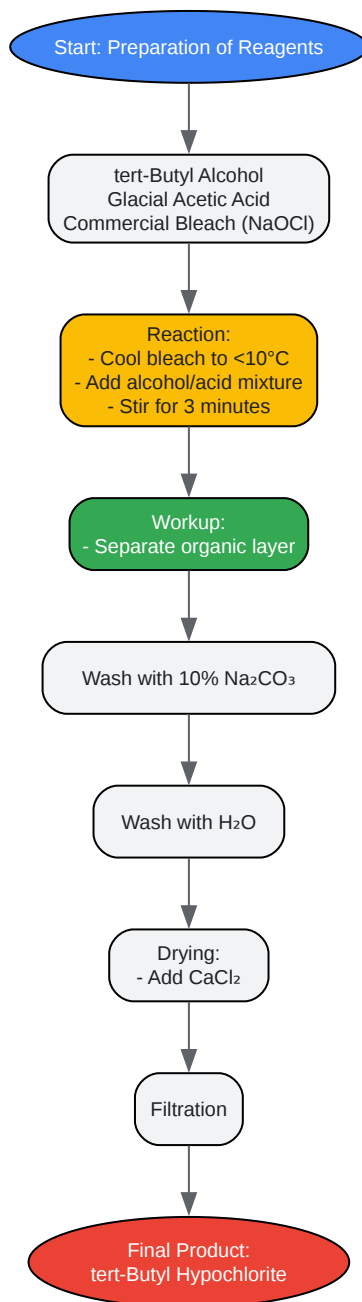
#### Procedure:

- Prepare a solution of sodium hydroxide in water in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube.
- Cool the flask in a water bath to 15-20 °C.
- Add tert-butyl alcohol and enough water to form a homogeneous solution.
- With vigorous stirring, pass chlorine gas through the solution for 30 minutes at a rate of approximately 1 L/min, then for an additional 30 minutes at 0.5-0.6 L/min.
- Separate the upper oily layer using a separatory funnel.
- Wash the organic layer with 50-mL portions of 10% sodium carbonate solution until the washings are no longer acidic.
- Perform four subsequent washes with equal volumes of water.
- Dry the product over anhydrous calcium chloride to obtain **tert-butyl hypochlorite**.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **tert-butyl hypochlorite** from commercial bleach.

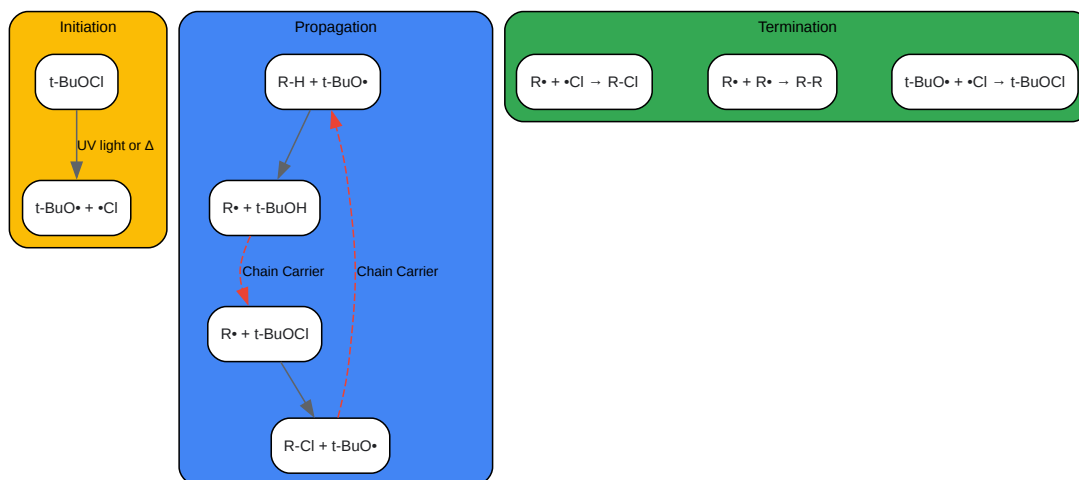


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Caption: Synthesis workflow for **tert-butyl hypochlorite**.

## Signaling Pathways and Reaction Mechanisms

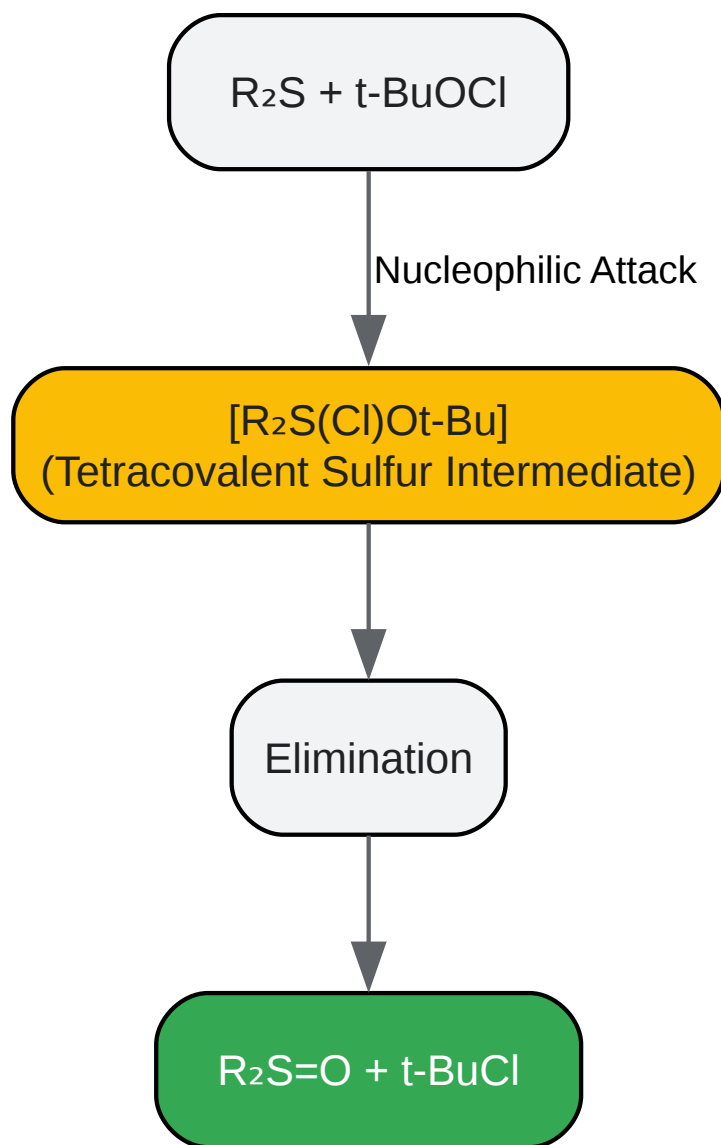
The chlorination of alkanes by **tert-butyl hypochlorite** proceeds through a free-radical chain mechanism, initiated by UV light or heat.[8][15]



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Caption: Free-radical chlorination mechanism.

The oxidation of sulfides with **tert-butyl hypochlorite** is believed to proceed through a tetravalent sulfur intermediate.[4]



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Caption: Sulfide oxidation mechanism.



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